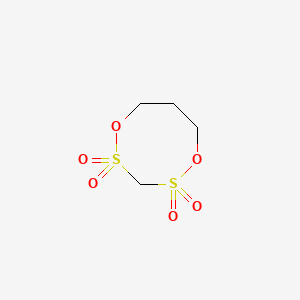![molecular formula C8H18OSi B14345812 Trimethyl[(pent-4-en-2-yl)oxy]silane CAS No. 103303-96-4](/img/structure/B14345812.png)
Trimethyl[(pent-4-en-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(pent-4-en-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an alkoxy group derived from pent-4-en-2-ol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the silicon-oxygen bond imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl[(pent-4-en-2-yl)oxy]silane can be synthesized through the reaction of trimethylchlorosilane with pent-4-en-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH2CH=CH2→(CH3)3SiOCH2CH2CH2CH=CH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(pent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: this compound with an alkane group.
Substitution: Various substituted silanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(pent-4-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of trimethyl[(pent-4-en-2-yl)oxy]silane involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a protecting group for hydroxyl functionalities in organic synthesis, preventing unwanted reactions. Additionally, the alkene group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkoxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tetramethylsilane: Features four methyl groups bonded to silicon.
Uniqueness
Trimethyl[(pent-4-en-2-yl)oxy]silane is unique due to the presence of the alkoxy group derived from pent-4-en-2-ol, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
103303-96-4 |
|---|---|
Molekularformel |
C8H18OSi |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
trimethyl(pent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6,8H,1,7H2,2-5H3 |
InChI-Schlüssel |
FEKDDBYWIMYNGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


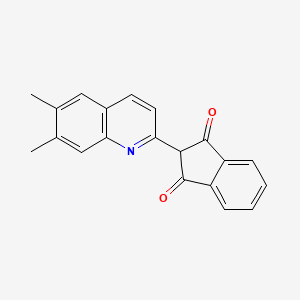

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
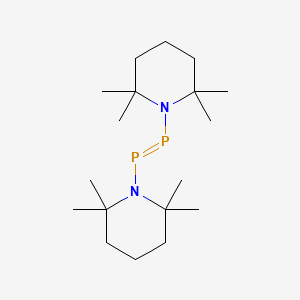
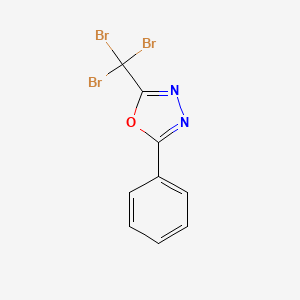
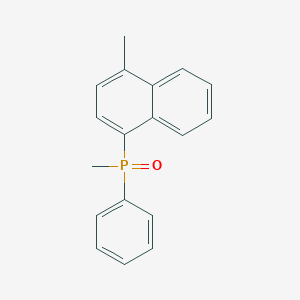

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
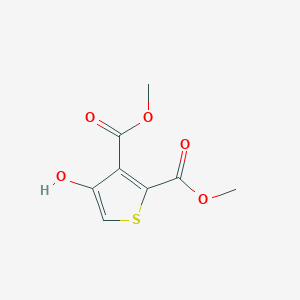
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
